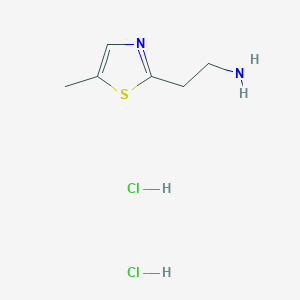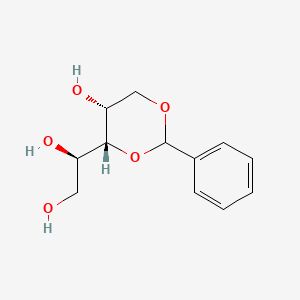![molecular formula C9H13N3O2 B1442951 [4-(Pyrimidin-2-yl)morpholin-2-yl]methanol CAS No. 1531892-10-0](/img/structure/B1442951.png)
[4-(Pyrimidin-2-yl)morpholin-2-yl]methanol
説明
“[4-(Pyrimidin-2-yl)morpholin-2-yl]methanol” is a chemical compound with the molecular formula C9H13N3O2 and a molecular weight of 195.22 . It is used in scientific research and has applications in various fields such as drug discovery and catalysis.
Molecular Structure Analysis
The InChI code for “[4-(Pyrimidin-2-yl)morpholin-2-yl]methanol” is 1S/C9H13N3O2/c13-7-8-6-12(4-5-14-8)9-10-2-1-3-11-9/h1-3,8,13H,4-7H2 .Physical And Chemical Properties Analysis
“[4-(Pyrimidin-2-yl)morpholin-2-yl]methanol” is a powder that is stored at room temperature .科学的研究の応用
Cancer Research: Microtubule Destabilization
This compound has been identified as a potential microtubule destabilizing agent . It targets the colchicine-binding site of tubulin, which is crucial in the formation of microtubules . By binding to this site, the compound can inhibit microtubule polymerization, leading to cell cycle arrest and potentially inducing cell death in cancer cells . This application is particularly promising for developing new cancer therapies.
Anti-Tubercular Activity
Derivatives of pyrimidine, such as “[4-(Pyrimidin-2-yl)morpholin-2-yl]methanol”, have shown potential as anti-tubercular agents . These compounds can be designed to target Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. The structural similarity to pyrazinamide, a first-line anti-TB drug, suggests that this compound could be a valuable addition to TB treatment regimens.
Chemical Synthesis
In the field of chemical synthesis, this compound can serve as a precursor or intermediate for synthesizing more complex molecules . Its reactive sites make it suitable for various chemical reactions, enabling the creation of a wide range of derivatives with potential pharmacological activities.
Material Science
The compound’s molecular structure could be useful in material science for creating novel polymers or coatings with specific properties . For instance, incorporating this molecule into a polymer matrix might enhance the material’s durability or confer additional chemical resistance.
Analytical Chemistry
In analytical chemistry, “[4-(Pyrimidin-2-yl)morpholin-2-yl]methanol” could be used as a standard or reference compound in chromatography . Its unique chemical signature allows it to be a benchmark for identifying and quantifying similar compounds in complex mixtures.
Drug Development: Lead Compound Optimization
This compound’s ability to bind to specific proteins makes it a valuable lead compound in drug development . By modifying its structure, researchers can optimize its pharmacokinetic and pharmacodynamic properties, leading to the creation of new drugs with improved efficacy and safety profiles.
Neurological Disorders: LRRK2 Inhibition
Although not directly related to “[4-(Pyrimidin-2-yl)morpholin-2-yl]methanol”, its structural analogs have been explored for their role in inhibiting LRRK2, a kinase implicated in Parkinson’s disease . This suggests that further research into this compound could uncover new applications in treating neurological disorders.
Hepatic Fibrosis: Collagen Synthesis Inhibition
Compounds with a pyridine core, similar to “[4-(Pyrimidin-2-yl)morpholin-2-yl]methanol”, have been shown to inhibit collagen synthesis . This property could be harnessed to develop treatments for hepatic fibrosis, where excessive collagen deposition leads to liver scarring.
Safety and Hazards
作用機序
Target of Action
Similar compounds have been found to interact with various receptors and enzymes
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding and van der waals forces . The morpholine ring may form a nontraditional CH···O hydrogen bond .
Biochemical Pathways
Similar compounds have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The compound’s molecular weight (19522) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
Similar compounds have been found to have various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Action Environment
The action of [4-(Pyrimidin-2-yl)morpholin-2-yl]methanol may be influenced by various environmental factors, including temperature, pH, and the presence of other molecules. The compound is stable at room temperature , suggesting that it may be stable under physiological conditions.
特性
IUPAC Name |
(4-pyrimidin-2-ylmorpholin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c13-7-8-6-12(4-5-14-8)9-10-2-1-3-11-9/h1-3,8,13H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLNYIIZHPQYLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=NC=CC=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Pyrimidin-2-yl)morpholin-2-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine](/img/structure/B1442868.png)
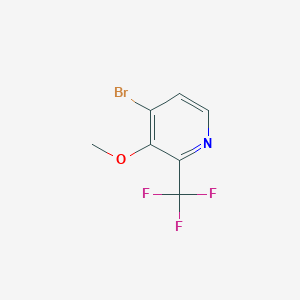

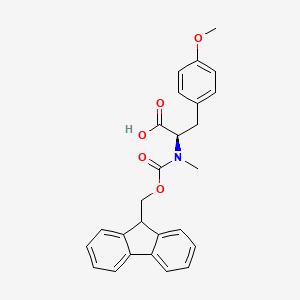

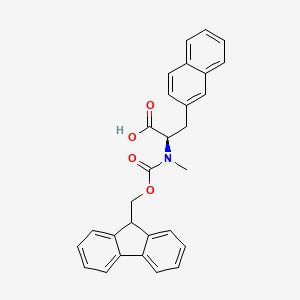
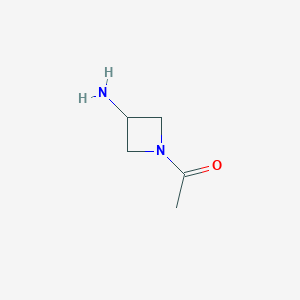
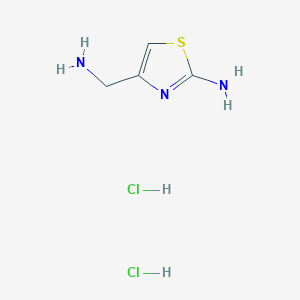
![1-[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2.5]octane](/img/structure/B1442883.png)

